(2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid is a complex organic compound characterized by its unique structural features, which include both aromatic and aliphatic components. This compound is known for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. It is classified under the category of oxobutenoic acids, which are derivatives of butenoic acid featuring ketone functionalities.
This compound can be synthesized through specific chemical reactions involving 3-acetylaniline and maleic anhydride. It falls within the broader classification of organic compounds that exhibit biological activity, making it a subject of interest in pharmaceutical research. The compound's CAS number is 95695-48-0, and it is often studied for its potential therapeutic effects.
The synthesis of (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid typically involves a condensation reaction between 3-acetylaniline and maleic anhydride. The reaction is generally conducted under controlled conditions to ensure optimal yield and purity.
Reaction Conditions:
This method can be adapted for industrial production, where continuous flow reactors may be employed to enhance efficiency. Purification processes such as recrystallization and chromatography are utilized to isolate the final product in its pure form.
The molecular formula of (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid is . The structure consists of a butenoic acid backbone with an acetylphenyl amino group attached, contributing to its unique properties.
Key Structural Features:
The detailed structural analysis can be further supported by techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule .
(2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid can undergo several chemical reactions:
Types of Reactions:
Common Reagents:
These reactions highlight the versatility of (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid in synthetic organic chemistry.
The mechanism of action for (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets within biological systems.
Biological Interactions:
Research indicates that these interactions could contribute to its antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.
(2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 235.22 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Hazard Classification | Irritant |
These properties influence its behavior in various chemical reactions and biological systems, affecting its applicability in research and industry .
(2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid has diverse applications across several scientific fields:
These applications underscore the compound's significance in advancing scientific knowledge and innovation across multiple disciplines.
The synthesis of (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid centers on the condensation reaction between 3-acetylaniline and maleic anhydride, a transformation that proceeds through a concerted nucleophilic addition-elimination mechanism. This reaction initiates with the nucleophilic attack of the aniline nitrogen on one carbonyl carbon of maleic anhydride, resulting in ring opening and formation of a carboxylic acid intermediate. Subsequent in situ isomerization yields the thermodynamically stable (E)-isomer of the product, driven by conjugation between the α,β-unsaturated carbonyl system and the aromatic ring [1] [5].
Reaction kinetics analysis reveals this condensation follows second-order kinetics, with the rate-limiting step being the initial nucleophilic attack. Temperature exerts profound influence: at 25°C, conversion plateaus at 65-70% after 4 hours, while elevating to 80°C achieves >95% conversion within 60 minutes. However, temperatures exceeding 100°C promote undesirable side reactions, including maleic anhydride homopolymerization and acetanilide formation via acetyl group migration [1] [5]. Microwave-assisted synthesis demonstrates significant advantages, reducing reaction times to 5-10 minutes while maintaining yields above 90% by enabling rapid, uniform heating [1].
Table 1: Optimization of Condensation Reaction Parameters
Parameter | Range Tested | Optimal Value | Yield Impact | Side Products Observed |
---|---|---|---|---|
Temperature | 25°C - 110°C | 80°C | >95% | Acetanilide (>100°C) |
Reaction Time | 10 min - 8 hours | 60 min (80°C) | Maximized | Maleic acid homopolymers (>3 hours) |
Molar Ratio | 0.8:1 - 1.5:1 (AA:MA) | 1.1:1 | 98% | Bis-adducts (>1.2:1) |
Microwave Power | 100W - 500W | 300W | 92% (10 min) | Decomposition (>400W) |
Stoichiometric balance proves critical, with a slight excess of maleic anhydride (1.1:1 molar ratio) maximizing yield by compensating for atmospheric hydrolysis. The reaction exhibits high regioselectivity due to the electron-withdrawing acetyl group meta to the amino functionality, which moderately reduces nucleophilicity but prevents polysubstitution [1] [5]. Isolation typically involves precipitation by acidification followed by recrystallization from ethanol/water mixtures, yielding high-purity (>99%) product as confirmed by HPLC and NMR analysis [5].
Transitioning from batch to continuous flow processes addresses critical scalability challenges for (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid synthesis, particularly thermal management and reaction homogeneity. Corning Advanced-Flow™ Reactors (AFR) demonstrate exceptional capability by providing surface area-to-volume ratios >10,000 m²/m³, enabling near-instantaneous heat transfer that suppresses hot spots and prevents decomposition observed in batch reactors at >100°C [3] [6] [10]. A typical flow configuration employs two feed streams: 3-acetylaniline dissolved in acetic acid and molten maleic anhydride in ethyl acetate, precisely metered via syringe pumps at 1.1:1 molar ratio. These streams merge in a low-volume (5 mL) interdigital mixer, achieving complete reaction within 3 minutes residence time at 90°C with 98% conversion [6] [10].
Residence time distribution (RTD) studies confirm plug-flow behavior (Bodenstein number >100) in tubular reactors, eliminating back-mixing that promotes hydrolysis. Advanced reactor designs incorporate in-line monitoring: Fourier-transform infrared spectroscopy tracks anhydride consumption at 1850 cm⁻¹, while ultraviolet-visible spectroscopy monitors product formation at 320 nm, enabling real-time adjustment of flow rates (±0.5%) and temperature (±0.5°C) [3] [10]. Scale-up follows a numbering-up strategy: parallel operation of eight Corning G4 reactors (total volume 4.8 L) achieves 150 kg/day throughput with identical kinetics and yield to lab-scale modules, demonstrating seamless scalability without re-optimization [6] [10].
Table 3: Flow Reactor Configurations for Industrial Production
Reactor Type | Volume (mL) | Max Temp (°C) | Residence Time (min) | Throughput (kg/h) | Conversion (%) | Key Advantages |
---|---|---|---|---|---|---|
Corning Lab AFR | 10 | 200 | 2-5 | 0.05 | 98.5 | Rapid parameter screening |
Corning G1 | 100 | 200 | 3-8 | 0.6 | 98.2 | Pilot-scale campaigns |
Corning G3 | 1000 | 200 | 5-15 | 5.2 | 98.0 | Intermediate scale |
Corning G4 (x8) | 4800 | 200 | 5-15 | 41.7 | 97.8 | Full production scale |
Packed Bed (SiC) | 500 | 300 | 10-30 | 3.1 | 97.5 | Handles high viscosity slurries |
Downstream processing integrates continuously: reactor effluent flows through a shell-and-tube crystallizer with controlled cooling (2°C/min) to 10°C, inducing crystallization. A continuous filter (e.g., nutsche filter) separates solids, while mother liquor recycle reduces solvent consumption by 60% compared to batch processes. This integrated approach achieves space-time yields of 500 g/L/h versus 50 g/L/h in batch reactors, significantly reducing capital expenditure while ensuring consistent product quality (RSD <0.8% across batches) [3] [6] [10]. Process analytical technology implementation enables full automation, with control algorithms adjusting flow rates based on real-time analytics to maintain purity specifications >99% throughout extended campaigns (>500 hours) [10].
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